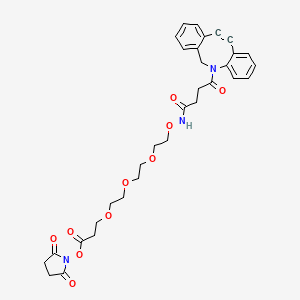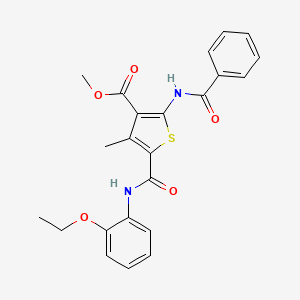
2-Thiophenecarboxylic acid, 5-(difluoromethyl)-3-phenyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiophenecarboxylic acid, 5-(difluoromethyl)-3-phenyl-, methyl ester is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 5-(difluoromethyl)-3-phenyl-, methyl ester typically involves the reaction of thiophene derivatives with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of catalysts such as vanadium, iron, and molybdenum to enhance the yield and selectivity of the desired product . The reaction of thiophenes with carbon tetrachloride and alcohol in the presence of these catalysts is a common industrial method for producing thiophene esters.
Análisis De Reacciones Químicas
Types of Reactions
2-Thiophenecarboxylic acid, 5-(difluoromethyl)-3-phenyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens or amines.
Aplicaciones Científicas De Investigación
2-Thiophenecarboxylic acid, 5-(difluoromethyl)-3-phenyl-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacological properties.
Mecanismo De Acción
The mechanism of action of 2-Thiophenecarboxylic acid, 5-(difluoromethyl)-3-phenyl-, methyl ester involves its interaction with specific molecular targets and pathways. The difluoromethyl and phenyl groups enhance its binding affinity to target proteins, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar chemical properties.
5-Methyl-2-thiophenecarboxylic acid: Another thiophene derivative with a methyl group instead of a difluoromethyl group.
Uniqueness
The presence of both difluoromethyl and phenyl groups in 2-Thiophenecarboxylic acid, 5-(difluoromethyl)-3-phenyl-, methyl ester makes it unique compared to other thiophene derivatives
Propiedades
Número CAS |
2149590-63-4 |
|---|---|
Fórmula molecular |
C13H10F2O2S |
Peso molecular |
268.28 g/mol |
Nombre IUPAC |
methyl 5-(difluoromethyl)-3-phenylthiophene-2-carboxylate |
InChI |
InChI=1S/C13H10F2O2S/c1-17-13(16)11-9(7-10(18-11)12(14)15)8-5-3-2-4-6-8/h2-7,12H,1H3 |
Clave InChI |
TWZSPACLSIAJKJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(S1)C(F)F)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![tert-butyl N-[4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12069364.png)



